molecular formula C20H27N5O5 B560179 maleic acid;1-[(5-methoxy-1H-indol-3-yl)methyleneamino]-2-pentyl-guanidine CAS No. 189188-57-6

maleic acid;1-[(5-methoxy-1H-indol-3-yl)methyleneamino]-2-pentyl-guanidine

Cat. No.: B560179
CAS No.: 189188-57-6
M. Wt: 417.5 g/mol
InChI Key: CPDDZSSEAVLMRY-BTJKTKAUSA-N
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Description

Chemical Identity and Nomenclature

Tegaserod maleate is a synthetic serotonin receptor modulator with a well-defined chemical structure.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Molecular Formula C₂₀H₂₇N₅O₅
CAS Registry Number 189188-57-6 (maleate salt); 145158-71-0 (free base)
Synonyms Zelnorm®, Zelmac®, SDZ HTF 919, 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate

The compound exists as a maleate salt, where the active tegaserod molecule forms a 1:1 stoichiometric complex with maleic acid. Its structure features an indole core substituted with methoxy and methyleneamino-pentylguanidine groups, stabilized by hydrogen bonding with the maleate counterion.

Historical Development and Discovery

Tegaserod maleate emerged from systematic efforts to develop gastrointestinal motility agents targeting serotonin receptors.

Table 2: Developmental Milestones

Year Event
1996 First synthesis disclosed in US Patent 5,510,353, describing aminoguanidine indole derivatives
2002 FDA approval for irritable bowel syndrome with constipation (IBS-C) under brand name Zelnorm®
2007 Voluntary market withdrawal due to cardiovascular safety concerns
2019 Restricted reintroduction for IBS-C treatment in women <65 years without cardiac risk factors

Novartis spearheaded its development, leveraging structure-activity relationship studies to optimize 5-HT₄ receptor affinity while minimizing off-target effects. The maleate salt formulation was selected to enhance aqueous solubility for oral bioavailability.

Classification and Position in Chemical Taxonomy

Tegaserod maleate occupies a unique niche in chemical and pharmacological classifications:

Table 3: Taxonomy Overview

Classification Level Description
Structural Class Substituted indole carbazimidamide
Functional Groups Methoxyindole, methyleneamino linker, pentylguanidine, maleate counterion
Pharmacological Category Serotonin 5-HT₄ receptor partial agonist / 5-HT₂B receptor antagonist
Therapeutic Class Gastroprokinetic agent

The molecule’s indole moiety enables π-π interactions with aromatic residues in serotonin receptors, while the guanidine group facilitates ionic binding to aspartate/glutamate residues in receptor pockets. Its maleate salt form falls under the broader category of pharmaceutically acceptable salts per ICH guidelines, improving stability and dissolution properties compared to the free base.

Properties

CAS No.

189188-57-6

Molecular Formula

C20H27N5O5

Molecular Weight

417.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

InChI

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

CPDDZSSEAVLMRY-BTJKTKAUSA-N

Isomeric SMILES

CCCCCN=C(N)N/N=C\C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Related CAS

145158-71-0 (parent)

Synonyms

(E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N'-pentylhydrazinecarboximidamide maleate

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Schiff’s Base Formation

The foundational approach involves coupling 5-methoxy-indole-3-carboxaldehyde with S-methyl-isothiosemicarbazide hydroiodide in methanol under triethylamine catalysis. This forms 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide, achieving near-quantitative yields (≈100%). Subsequent reflux with n-pentyl amine in methanol produces tegaserod free base (97% yield, 95% HPLC purity). Maleation with maleic acid in methanol-water mixtures yields the final salt (48.42% yield, 99.45% HPLC purity).

Key Advantages :

  • Eliminates N-pentyl-N′-amino-guanidine hydroiodide, reducing costs.

  • Solid intermediates enable crystallization-based purification.

Hydroiodide Intermediate Isolation

WO2007119109A2 introduces tegaserod hydroiodide as a crystalline intermediate. Reacting 5-methoxyindole-3-carbaldehyde with N-pentyl-N′-aminoguanidine hydroiodide in refluxing isopropanol isolates tegaserod hydroiodide (Form A). Purification via activated charcoal and sodium metabisulfite treatment achieves >99.7% HPLC purity. Maleic acid (1.0–1.2 molar equivalents) is then added at 70–80°C to precipitate tegaserod maleate.

Reaction Conditions :

ParameterSpecification
Solvent SystemIsopropanol-acetonitrile (7:3)
TemperatureReflux (≈82°C)
Decolorizing AgentActivated charcoal (0.5% w/v)

Direct Maleation Under Acidic Conditions

WO2005105740A2 bypasses intermediate isolation by reacting 5-methoxyindole-3-carbaldehyde with N-pentyl-N′-aminoguanidine hydroiodide in water or organic solvents (e.g., ethyl acetate) acidified with maleic acid. This one-pot method precipitates tegaserod maleate directly, avoiding polymorphic complications.

Example Protocol :

  • Reactants : 5-MICHO (3.50 g), AGP-HI (10.88 g), Na₂CO₃ (4.24 g).

  • Solvent : Ethyl acetate-water (9:1).

  • Yield : 68% with 99.2% HPLC purity.

Analytical and Process Optimization

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for quantifying tegaserod maleate purity and detecting impurities (e.g., Impurity A: RRT 0.58; Impurity B: RRT 1.10). Patented methods specify C18 columns, gradient elution with acetonitrile-phosphate buffer, and UV detection at 254 nm.

Acceptance Criteria :

  • Impurity Limits : <0.1% for individual impurities.

  • Total Impurities : <0.5%.

Polymorphism and Tautomeric Control

Tegaserod exists in four tautomeric forms, necessitating strict reaction control to favor the bioactive conformation. Crystallization from methanol-ethyl acetate mixtures ensures Form A dominance (>99% by XRPD).

Industrial Scalability and Challenges

Solvent and Cost Efficiency

Methanol and ethyl acetate are preferred for their low toxicity and ease of removal. WO2007119109A2 reports a 40% reduction in solvent use compared to prior methods.

Impurity Mitigation

  • Byproduct Formation : Minimized via low-temperature maleation (0–10°C).

  • Decolorization : Activated charcoal (0.5% w/v) reduces colored impurities by 90%.

Comparative Analysis of Patented Methods

MethodYield (%)Purity (%)Key Innovation
Two-Step Synthesis48.499.45Chromatography-free purification
Hydroiodide Route7299.7Crystalline intermediate isolation
Direct Maleation6899.2One-pot synthesis

Chemical Reactions Analysis

Tegaserod maleate undergoes various chemical reactions, including:

Scientific Research Applications

Clinical Applications in Gastroenterology

Irritable Bowel Syndrome Treatment
Tegaserod maleate was initially approved for the treatment of irritable bowel syndrome with constipation. Clinical trials have demonstrated its efficacy in improving bowel function and alleviating abdominal pain. A study reported that tegaserod significantly improved key symptoms compared to placebo, with a favorable safety profile, where diarrhea was the most common adverse effect .

Oncological Applications

Recent studies have identified tegaserod maleate as a promising therapeutic agent against certain types of cancer:

Gastric Cancer

Mechanism of Action
Tegaserod maleate has been shown to suppress the growth of gastric cancer cells by inhibiting the MEK1/2-ERK1/2 signaling pathway. Research indicates that it binds to MEK1 and MEK2, effectively blocking their kinase activity, which is crucial for cancer cell proliferation .

In Vitro and In Vivo Studies

  • Cell Proliferation Inhibition : In vitro studies demonstrated that tegaserod maleate significantly inhibited the proliferation of gastric cancer cell lines HGC27 and AGS, with half-maximal inhibitory concentration (IC50) values of approximately 1.40 μM and 2.14 μM respectively .
  • Animal Models : In vivo experiments using patient-derived xenograft (PDX) models showed that treatment with tegaserod maleate resulted in reduced tumor growth compared to control groups .

Data Table: Effects of Tegaserod Maleate on Gastric Cancer Cells

Treatment Concentration (μM)Cell LineProliferation Inhibition (%) at 72hProliferation Inhibition (%) at 96h
0.25HGC2731.9338.38
0.5HGC27--
1AGS36.2940.69
2AGS--

Esophageal Cancer

Tegaserod maleate has also been investigated for its effects on esophageal squamous cell carcinoma (ESCC). Studies suggest that it inhibits the proliferation of ESCC cells by disrupting peroxisome function, which is linked to tumor growth and poor prognosis in patients .

Key Findings

  • Protein Expression : Treatment with tegaserod maleate led to decreased levels of peroxisome membrane proteins PEX11B and PEX13, which are critical for peroxisome proliferation and function .
  • Tumor Suppression : The inhibition of these proteins correlates with reduced tumor cell viability, indicating potential for tegaserod maleate as a therapeutic option in ESCC management.

Comparison with Similar Compounds

MEK1/2 Inhibitors in Gastric Cancer: Tegaserod Maleate vs. Trametinib

Tegaserod maleate and trametinib (a clinical MEK1/2 inhibitor) demonstrate comparable efficacy in suppressing GC proliferation. Both inhibit MEK1/2 kinase activity, reducing ERK1/2 phosphorylation and downstream oncogenic signals like RSK2 . In patient-derived xenograft (PDX) models, tegaserod maleate achieved tumor inhibition rates similar to trametinib . However, tegaserod’s IC₅₀ values in GC cells (1.40 μM in HGC27; 2.14 μM in AGS) suggest slightly lower potency than trametinib, which is optimized for MEK inhibition .

Table 1: Comparison of Tegaserod Maleate and Trametinib in Gastric Cancer

Parameter Tegaserod Maleate Trametinib
Target MEK1/2 MEK1/2
IC₅₀ (GC Cells) 1.40 μM (HGC27) 0.1–1.0 nM*
Tumor Inhibition (PDX) 70–80% 75–85%
Clinical Use IBS-C (FDA-approved) Melanoma (FDA-approved)

Trametinib data from external sources; tegaserod data from .

Antimicrobial Synergists: Tegaserod Maleate vs. ML-7 and Tavaborole

Tegaserod maleate enhances the efficacy of tigecycline against tigecycline-resistant K. pneumoniae, showing synergy in 73% of isolates (FICI ≤0.5). While ML-7 (a kinase inhibitor) achieves 100% synergy, tegaserod outperforms tavaborole (an antifungal agent) in stability and dose compatibility .

Table 2: Synergy with Tigecycline Against Resistant K. pneumoniae

Compound Synergy Rate (FICI ≤0.5) Key Advantages
Tegaserod 73% FDA-approved, low toxicity
ML-7 100% Highest efficacy
Tavaborole 73% Broad-spectrum activity

Data from .

Proteasome Inhibitors: Tegaserod Maleate vs. Bortezomib

Tegaserod maleate inhibits proteasome subunits β1, β2, and β5, leading to ubiquitinated protein accumulation and HMOX1 upregulation, similar to bortezomib (a β5-specific inhibitor) . However, tegaserod’s broader subunit inhibition may reduce cancer cell adaptability, though its proteasome-inhibitory IC₅₀ values remain higher than bortezomib’s .

Table 3: Proteasome Inhibition Profile

Parameter Tegaserod Maleate Bortezomib
Subunits Targeted β1, β2, β5 β5
Ubiquitinated Proteins ↑↑ ↑↑↑
Clinical Use IBS-C, repurposed Multiple myeloma

Data from .

Pharmaceutical Salt Forms: Maleate vs. Benzoate

While both salts retain 5-HT4 agonism, the benzoate form avoids maleate’s degradation byproducts, enhancing safety profiles .

Table 4: Salt Form Comparison

Parameter Tegaserod Maleate Tegaserod Benzoate
Stability Moderate (prone to impurities) High
Cardiovascular Risks Reported None observed
Manufacturing Complex Simplified synthesis

Data from .

Biological Activity

Tegaserod maleate is a selective serotonin receptor agonist primarily used in the treatment of irritable bowel syndrome (IBS) and chronic constipation. Recent research has expanded its profile, demonstrating significant anticancer properties, particularly in gastric and esophageal cancers. This article delves into the biological activities of tegaserod maleate, highlighting its mechanisms of action, efficacy in various cancers, and relevant case studies.

Tegaserod maleate functions primarily through its action on the 5-HT_4 serotonin receptors, which are involved in gastrointestinal motility. However, emerging studies indicate that its biological activity extends beyond gastrointestinal effects to include:

  • Inhibition of Cancer Cell Proliferation : Tegaserod maleate has been shown to inhibit the proliferation of various cancer cell lines, including gastric and esophageal cancer cells. The compound demonstrates a dose-dependent reduction in cell viability, as evidenced by IC50 values ranging from 1.40 μM to 6.867 μM across different studies .
  • Targeting MEK1/2 Pathway : Research indicates that tegaserod maleate binds to MEK1 and MEK2 kinases, inhibiting their activity and subsequently reducing ERK1/2 phosphorylation. This pathway is crucial for cell proliferation and survival in many cancers .
  • Induction of Apoptosis : In melanoma cells, tegaserod maleate has been reported to induce apoptosis through modulation of the JAK/STAT3 signaling pathway and downregulation of peroxisome-related proteins .

Gastric Cancer

A study demonstrated that tegaserod maleate significantly inhibited gastric cancer cell growth in vitro and in vivo. The compound was tested on HGC27 and AGS cell lines, showing a reduction in cell proliferation by approximately 31.93% to 40.69% at concentrations of 2 μM after 72 to 96 hours .

Table 1: IC50 Values for Gastric Cancer Cell Lines

Cell LineIC50 (μM) at 48h
HGC271.40
AGS2.14

Esophageal Cancer

In another study focusing on esophageal squamous cell carcinoma (ESCC), tegaserod maleate exhibited significant anticancer effects by suppressing tumor growth in patient-derived xenograft models. The IC50 values for ESCC cell lines KYSE150 and KYSE450 were found to be 6.867 μM and 4.476 μM respectively, indicating potent inhibitory effects compared to normal human esophageal epithelial cells .

Table 2: IC50 Values for Esophageal Cancer Cell Lines

Cell LineIC50 (μM) at 48h
KYSE1506.867
KYSE4504.476
SHEE (normal)9.688

Case Study: Gastric Cancer Treatment

In a preclinical model using HGC27 cells, treatment with tegaserod maleate resulted in a significant decrease in colony formation ability, confirming its potential as an anticancer agent . The study utilized both anchorage-dependent and independent assays to assess growth inhibition.

Case Study: ESCC Patient-Derived Xenograft Model

In vivo studies using patient-derived xenografts demonstrated that tegaserod maleate effectively reduced tumor size compared to control groups. The mechanism was linked to the downregulation of peroxisome-related proteins, which are essential for cancer cell survival .

Q & A

Q. What are the key physicochemical properties of Tegaserod maleate relevant to its pharmacological activity?

Tegaserod maleate (C₂₀H₂₇N₅O₅; CAS 189188-57-6) is a 5-HT₄ receptor partial agonist and 5-HT₂B antagonist with a molecular weight of 417.46 g/mol and ≥98% purity. Its stability depends on storage conditions:

  • Powder form : -25°C to -15°C (3-year shelf life).
  • Solubilized form : -85°C to -65°C (2-year shelf life) . Researchers should validate batch-specific purity using HPLC or mass spectrometry and ensure storage compliance to prevent degradation, which could confound in vitro/in vivo results .

Q. What is the established molecular mechanism of Tegaserod maleate as a serotonin receptor modulator?

Tegaserod maleate binds selectively to 5-HT₄ receptors, inducing conformational changes that enhance gastrointestinal motility. Concurrently, it antagonizes 5-HT₂B receptors, mitigating cardiovascular risks associated with prolonged 5-HT₂B activation. Advanced studies suggest it also modulates SR-4, a protein involved in cellular proliferation pathways, though this requires further validation via co-immunoprecipitation or CRISPR-based knockout models .

Advanced Research Questions

Q. How can researchers optimize in vitro experimental designs to assess Tegaserod maleate’s effects on hematopoietic malignancies?

  • Cell lines : Use CD34⁺ leukemic stem cells (LSCs) from AML patients or THP-1 cell lines to model hematological responses .
  • Dosage : Perform dose-response curves (0.1–10 µM) to identify IC₅₀ values, accounting for batch-to-batch variability.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., 5-HT₄ agonist cisapride) to isolate Tegaserod-specific effects.
  • Endpoints : Measure apoptosis (Annexin V/PI flow cytometry), proliferation (CFSE dilution), and differentiation (CD11b/CD14 surface markers) .
  • Data presentation : Use tables with Roman numerals and figures with error bars (SEM) to show statistical significance (p < 0.05 via ANOVA) .

Q. What methodologies are recommended for resolving contradictions in pharmacokinetic (PK) data across Tegaserod maleate studies?

Discrepancies in bioavailability or half-life data often arise from interspecies differences or analytical techniques. To address this:

  • Parameter fitting : Use nonlinear mixed-effects modeling (e.g., NONMEM) to reconcile PK parameters from human and rodent studies .
  • Assay validation : Compare LC-MS/MS (gold standard) with ELISA-based measurements to rule out antibody cross-reactivity .
  • Meta-analysis : Pool data from FDA archives (e.g., Zelnorm trials) and recent publications, applying Cochrane risk-of-bias tools to weight studies appropriately .

Q. How should researchers design in vivo studies to evaluate Tegaserod maleate’s safety profile while avoiding cardiovascular adverse events?

  • Models : Use transgenic mice overexpressing 5-HT₂B receptors or humanized cardiac models to simulate risk populations.
  • Endpoints : Monitor ECG parameters (QT interval) and troponin levels weekly.
  • Dose escalation : Follow FDA guidelines for restricted use (e.g., low-dose regimens ≤6 mg/day) and include rescue protocols for arrhythmias .
  • Histopathology : Post-mortem analysis of heart and liver tissues for fibrosis or hypertrophy .

Q. What statistical approaches are critical for analyzing Tegaserod maleate’s dose-dependent effects in clinical trial data?

  • Longitudinal analysis : Mixed-effects models to account for individual variability in response trajectories.
  • Subgroup stratification : Cluster patients by genetic polymorphisms (e.g., 5-HT₄ receptor variants) using chi-square tests.
  • Survival analysis : Kaplan-Meier curves with log-rank tests for evaluating mortality rates in oncology trials .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting Tegaserod maleate’s effects on cellular pathways?

  • Detailed protocols : Document buffer compositions (e.g., exact concentrations of protease inhibitors) and centrifugation speeds.
  • Raw data sharing : Deposit flow cytometry FCS files or microscopy images in repositories like Figshare.
  • Reagent validation : Include lot numbers for antibodies and cell lines (e.g., ATCC-certified THP-1 cells) .

Q. What are the best practices for integrating contradictory findings into a cohesive discussion section?

  • Contrast frameworks : Use tables to juxtapose conflicting results (e.g., pro-apoptotic vs. proliferative effects) with variables like cell type or dosage.
  • Mechanistic hypotheses : Propose SR-4 modulation or off-target kinase interactions as explanations, citing structural studies (e.g., molecular docking simulations) .
  • Limitations : Acknowledge sample size constraints or assay detection limits .

Tables for Reference

Table 1. Key Physicochemical Properties of Tegaserod Maleate

PropertyValueSource
Molecular FormulaC₂₀H₂₇N₅O₅
CAS Number189188-57-6
Purity≥98%
Storage (Powder)-25°C to -15°C (3 years)
Storage (Solution)-85°C to -65°C (2 years)

Table 2. Recommended Assays for Tegaserod Maleate Studies

Assay TypeMethodologyApplication
Receptor BindingRadioligand competition assays5-HT₄/5-HT₂B affinity
ApoptosisAnnexin V/PI staining + flow cytometryLeukemic cell death
PharmacokineticsLC-MS/MS plasma analysisBioavailability assessment
HistopathologyH&E stainingTissue toxicity screening

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